

Application Note: HPLC Analysis of 7-Fluorobenzofuran-3(2H)-one

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Compound of Interest

Compound Name: 7-Fluorobenzofuran-3(2H)-one

Cat. No.: B1285881

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Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Fluorobenzofuran-3(2H)-one is a heterocyclic organic compound belonging to the benzofuranone class. Benzofuranone derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds and natural products.^[1] The fluorine substituent can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. Accurate and reliable analytical methods are crucial for the quantification of **7-Fluorobenzofuran-3(2H)-one** in research and quality control settings. This application note presents a detailed protocol for the analysis of **7-Fluorobenzofuran-3(2H)-one** using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol

This section details the methodology for the HPLC analysis of **7-Fluorobenzofuran-3(2H)-one**.

2.1. Instrumentation and Software

- HPLC System: A quaternary gradient HPLC system equipped with a UV-Vis detector.
- Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm).
- Software: Chromatography data acquisition and processing software.

2.2. Chemicals and Reagents

- **7-Fluorobenzofuran-3(2H)-one** Reference Standard: Purity >98%.
- Acetonitrile (ACN): HPLC grade.
- Water: Deionized or HPLC grade.
- Formic Acid: LC-MS grade.

2.3. Chromatographic Conditions

A gradient elution was developed to ensure optimal separation and peak shape.

Parameter	Condition
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	30-95% B over 10 min, hold at 95% B for 2 min, return to 30% B in 1 min, and equilibrate for 2 min
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm

2.4. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **7-Fluorobenzofuran-3(2H)-one** reference standard in 10 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

- Sample Preparation: Dissolve the sample containing **7-Fluorobenzofuran-3(2H)-one** in acetonitrile to a final concentration within the calibration range. Filter the solution through a 0.45 μm syringe filter before injection.

Data Presentation

The following tables summarize the quantitative data obtained from the method validation experiments.

Table 1: System Suitability Test (SST) Results

Parameter	Acceptance Criteria	Result
Tailing Factor (T)	$T \leq 2.0$	1.2
Theoretical Plates (N)	$N \geq 2000$	5800
%RSD of Peak Area	$\leq 2.0\%$	0.8%

Table 2: Linearity

Concentration ($\mu\text{g/mL}$)	Mean Peak Area (n=3)
1	15,234
5	76,170
10	151,980
25	380,100
50	758,900
100	1,520,300
Correlation Coefficient (r^2)	≥ 0.999

Table 3: Precision

Parameter	Concentration ($\mu\text{g/mL}$)	%RSD
Repeatability (n=6)	50	1.1%
Intermediate Precision (n=6, 2 days)	50	1.5%

Table 4: Accuracy (Recovery)

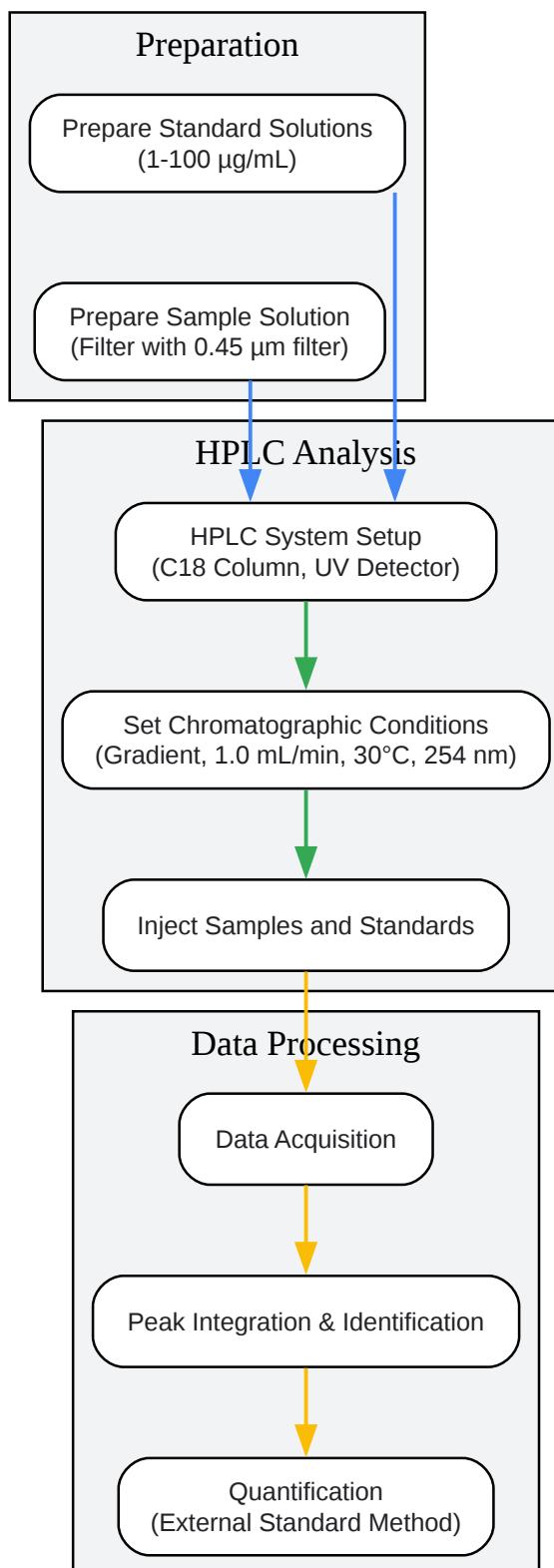
Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$, n=3)	% Recovery
80%	40	39.6	99.0%
100%	50	50.3	100.6%
120%	60	59.1	98.5%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value ($\mu\text{g/mL}$)
LOD	0.25
LOQ	0.75

Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of **7-Fluorobenzofuran-3(2H)-one**.



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Caption: HPLC analysis workflow for **7-Fluorobenzofuran-3(2H)-one**.

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References

- 1. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
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